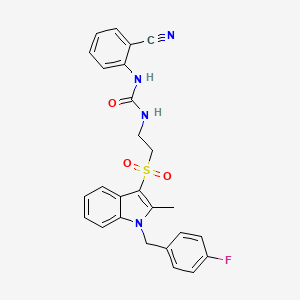

1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

BenchChem offers high-quality 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-cyanophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3S/c1-18-25(22-7-3-5-9-24(22)31(18)17-19-10-12-21(27)13-11-19)35(33,34)15-14-29-26(32)30-23-8-4-2-6-20(23)16-28/h2-13H,14-15,17H2,1H3,(H2,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYCTFIOOMBGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea , identified by its CAS number 946219-97-2 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea |

| CAS Number | 946219-97-2 |

| Molecular Formula | C₁₆H₁₈FN₄O₃S |

| Molecular Weight | 490.6 g/mol |

Structural Characteristics

The compound features a complex structure that includes a urea moiety, a sulfonyl group, and a cyanophenyl substituent. This structural diversity is crucial for its biological activity.

Anticancer Properties

Recent studies have shown that compounds similar to 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have demonstrated promising results in inhibiting the growth of A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

IC50 Values

In vitro studies have reported IC50 values for related compounds, highlighting their potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

These findings suggest that the compound may function as a potential BRAF inhibitor, a target in many cancers .

The proposed mechanism of action involves the interaction of the urea moiety with specific protein targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. The presence of the sulfonyl group enhances binding affinity to target proteins .

Study on Antitumor Activity

A notable study synthesized various urea derivatives and evaluated their antitumor activities. The results indicated that modifications to the phenyl ring significantly influenced biological activity, with specific substitutions enhancing efficacy against tumor cells .

Structure-Activity Relationship (SAR)

Research has also focused on the SAR of similar compounds, revealing that the introduction of electron-withdrawing groups (like CN) at specific positions on the phenyl ring can enhance inhibitory activity against enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor immune evasion .

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential therapeutic effects in various fields:

1. Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The presence of the sulfonyl group may enhance interactions with biological targets involved in cancer pathways. Experimental studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

2. Anti-inflammatory Properties

Similar compounds have shown promise in reducing inflammation. The sulfonamide functionality may play a role in modulating inflammatory responses, making this compound a candidate for further investigation in anti-inflammatory therapies.

3. Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier could be an advantage for treating conditions such as Alzheimer's or Parkinson's disease.

Case Studies and Experimental Findings

While comprehensive clinical data on this specific compound remain limited, related compounds have been studied extensively:

| Compound | Activity | Findings |

|---|---|---|

| 1-Methylindole | Anticancer | Exhibited significant tumor growth inhibition in vitro and in vivo models. |

| 4-Fluorophenylurea | COX-inhibition | Demonstrated anti-inflammatory effects through COX pathway modulation. |

| Sulfanilamide | Antibiotic | Effective against various bacterial strains, highlighting the importance of sulfonamide groups in drug design. |

These findings suggest that further research on 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-cyanophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and what experimental conditions optimize yield?

- Methodology :

- Step 1 : Synthesize the indole core via Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions .

- Step 2 : Introduce the 4-fluorobenzyl group via alkylation of the indole nitrogen using 4-fluorobenzyl bromide in the presence of a base like NaH .

- Step 3 : Sulfonate the indole at the 3-position using chlorosulfonic acid, followed by coupling with 2-cyanophenyl isocyanate to form the urea moiety .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography. Final characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can computational methods predict the compound’s structural stability and binding interactions?

- Methodology :

- Perform density functional theory (DFT) calculations to assess electronic properties and conformational stability (e.g., using Gaussian or ORCA) .

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., kinases, GPCRs). Focus on the urea and sulfonyl groups as potential hydrogen-bond donors/acceptors .

- Validate predictions with experimental data (e.g., crystallography or SPR binding assays) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodology :

- Substituent variation : Syntize analogs with modified substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or 4-methylbenzyl) to assess impact on potency .

- Urea linker modifications : Replace the ethylsulfonyl linker with methylene or amide groups to evaluate conformational flexibility .

- Data analysis : Corrogate activity data (e.g., IC, binding affinity) with steric/electronic parameters (Hammett constants, logP) using QSAR models .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Metabolic stability : Perform liver microsomal assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Use LC-MS to track metabolite formation .

- Bioavailability enhancement : Formulate as nanoparticles (PLGA-based) or co-administer with CYP inhibitors (e.g., ketoconazole) to improve plasma exposure .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring AUC, , and tissue distribution .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodology :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .

- Structural biology : Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction studies to visualize binding interactions .

Data Interpretation and Validation

Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Methodology :

- Cross-validation : Replicate key assays (e.g., kinase inhibition) under standardized conditions. Compare with PubChem/ChemBL data for analogs .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in substituent effects or assay variability .

- Orthogonal assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What analytical techniques ensure batch-to-batch consistency in synthesized compounds?

- Methodology :

- Purity assessment : Use HPLC-UV/ELSD (>95% purity threshold) and ICP-MS for heavy metal screening .

- Polymorph characterization : Perform XRPD to identify crystalline forms affecting solubility/bioavailability .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Emerging Applications

Q. What novel applications could exploit the compound’s sulfonylurea and indole motifs?

- Methodology :

- Targeted drug delivery : Conjugate with folate or RGD peptides for tumor-specific delivery .

- Photodynamic therapy : Explore indole’s photosensitizing potential under UV/visible light .

- Combination therapies : Screen with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.